molecular formula C5H3NO3S B1345787 2-Formylthiazole-5-carboxylic acid CAS No. 603999-24-2

2-Formylthiazole-5-carboxylic acid

Cat. No. B1345787
M. Wt: 157.15 g/mol
InChI Key: VVBLDKZQHOLFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .


Synthesis Analysis

A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .

Scientific Research Applications

Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

  • Application Summary : A series of 2-aminothiazole derivatives were designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
  • Methods of Application : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .
  • Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agent

  • Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent .
  • Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .
  • Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

  • Application Summary : The electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural has been studied . FDCA is a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .
  • Methods of Application : The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
  • Results : The development of HMF electrochemical oxidation (HMF-EOR) has given a new birth to the traditional aerobic oxidation .

Xanthine Oxidase Inhibitors

  • Application Summary : Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors .
  • Methods of Application : The compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .
  • Results : Most of the compounds were found active against the enzyme. The most potent compound, GK-20, had an IC50 value of 0.45 µM .

Organic Synthesis, Nanotechnology and Polymers

  • Application Summary : Carboxylic acids, including “2-Formylthiazole-5-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures .
  • Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Triazole Synthesis

  • Application Summary : Triazole compounds, which can be synthesized from “2-Formylthiazole-5-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
  • Methods of Application : The synthesis of triazole compounds involves various chemical reactions .
  • Results : Triazole compounds have shown promising results in various biological applications .

properties

IUPAC Name

2-formyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLDKZQHOLFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylthiazole-5-carboxylic acid

Synthesis routes and methods I

Procedure details

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.40 g, 6.96 mmol) was dissolved in 15 mL of 6N HCl and heated to reflux for 30 min and then cooled to ambient temperature. The organics were extracted twice with EtOAc and then dried(Na2SO4), filtered and concentrated to give the title compound (1.00 g, 6.36 mmol, 91% yield) as an orange solid. 1H NMR (CDCl3, 400 MHz) δ 10.0 (s, 1H), 8.66 (s, 1H), 6.70–6.00 (bs, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.